molecular formula C12H12F2N4O2 B3073520 3-[5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid CAS No. 1018052-21-5

3-[5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid

Cat. No.: B3073520
CAS No.: 1018052-21-5
M. Wt: 282.25 g/mol
InChI Key: ALKKNAKLABJBGI-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole and pyrimidine ring system. Its structure includes a cyclopropyl substituent at the 5-position and a difluoromethyl group at the 7-position of the pyrimidine ring, with a propanoic acid side chain at the 2-position of the triazole ring. The molecular formula is C₁₂H₁₁F₂N₄O₂, and its molecular weight is 297.24 (calculated from substituents in ).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[5-cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N4O2/c13-11(14)8-5-7(6-1-2-6)15-12-16-9(17-18(8)12)3-4-10(19)20/h5-6,11H,1-4H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKKNAKLABJBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=NC(=NN3C(=C2)C(F)F)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid involves multiple steps, including the formation of the triazolo[1,5-a]pyrimidine core and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer . Industrial production methods typically involve bulk custom synthesis and procurement .

Chemical Reactions Analysis

3-[5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds containing triazole and pyrimidine rings exhibit significant anticancer properties. The specific compound has shown promise in inhibiting specific cancer cell lines. For instance, research demonstrated that derivatives of triazolo-pyrimidines can induce apoptosis in cancer cells through the activation of certain signaling pathways, suggesting that 3-[5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid may serve as a lead compound for developing new anticancer agents .

Antiviral Properties
The compound's structure allows for interaction with viral enzymes, making it a candidate for antiviral drug development. Studies have shown that similar compounds can inhibit viral replication by targeting specific enzymes involved in the viral life cycle. This opens avenues for further research into its efficacy against viruses such as influenza and HIV .

Agricultural Science

Herbicide Development
The unique chemical properties of this compound suggest potential applications as a herbicide. Research indicates that triazole derivatives can disrupt plant growth by inhibiting specific biochemical pathways. This could lead to the development of selective herbicides that target weeds while minimizing impact on crops .

Pesticidal Activity
In addition to herbicidal properties, there is potential for this compound to exhibit insecticidal or fungicidal activity. Studies have shown that similar pyrimidine derivatives possess significant activity against various pests and pathogens. This aspect warrants further investigation into its application as a biopesticide .

Material Science

Polymer Synthesis
The compound can act as a building block for synthesizing novel polymers with enhanced properties. Its ability to form stable bonds could lead to materials with improved thermal stability and mechanical strength. Research into polymer composites incorporating triazole and pyrimidine structures has shown promising results in enhancing material performance .

Nanotechnology Applications
Emerging studies suggest that compounds like this compound can be utilized in nanotechnology for drug delivery systems. The ability to modify its structure allows for the encapsulation of therapeutic agents, improving their bioavailability and targeted delivery .

Mechanism of Action

The mechanism of action of 3-[5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name 5-Position Substituent 7-Position Substituent Molecular Formula Molecular Weight Key Data/Notes
Target Compound Cyclopropyl Difluoromethyl C₁₂H₁₁F₂N₄O₂ 297.24 Discontinued (); inferred pKa ~4–5 due to propanoic acid moiety.
3-[5-Cyclopropyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid Cyclopropyl Trifluoromethyl C₁₂H₁₁F₃N₄O₂ 300.24 Density: 1.72 g/cm³; pKa: 4.14 (). Higher lipophilicity vs. difluoro analog.
3-[5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid Methyl Trifluoromethyl C₁₁H₁₁F₃N₄O₂ 288.23 Simpler alkyl group enhances solubility but reduces steric bulk ().
3-[5-Isopropyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid Isopropyl Trifluoromethyl C₁₃H₁₅F₃N₄O₂ 316.28 Larger substituent increases steric hindrance; MW 302.25 ().
3-[7-(Difluoromethyl)-5-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid 1-Methylpyrazol-4-yl Difluoromethyl C₁₄H₁₃F₂N₅O₂ 321.28 Heteroaromatic substituent may enhance binding to biological targets ().

Key Trends and Implications

Electron-Withdrawing Effects: Trifluoromethyl (CF₃) vs. Difluoromethyl (CHF₂): The CF₃ group (Evidences 4, 15) is more electron-withdrawing, increasing acidity and reducing electron density on the pyrimidine ring. This may enhance interactions with hydrophobic pockets in enzymes or receptors. Cyclopropyl vs.

Physicochemical Properties :

  • Molecular Weight : The target compound (297.24) is lighter than its trifluoromethyl analog (300.24) and the isopropyl variant (316.28), suggesting better bioavailability.
  • Lipophilicity : Trifluoromethyl analogs (e.g., ) are more lipophilic (logP ~2.5 estimated) than difluoromethyl derivatives, impacting membrane permeability.

Biological Activity :

  • While direct activity data for the target compound is absent, analogs with trifluoromethyl groups () are often used in agrochemicals and pharmaceuticals due to enhanced metabolic stability.
  • The discontinued status of the target compound () may reflect inferior efficacy or synthesis challenges compared to trifluoromethyl variants.

Biological Activity

3-[5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid (CAS: 1018052-21-5) is a synthetic compound with potential biological activities. Its structure includes a triazole-pyrimidine core, which is known for various pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H12F2N4O2
  • Molar Mass : 282.25 g/mol
  • CAS Number : 1018052-21-5

The compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of rapidly dividing cells, making it a candidate for anti-cancer therapies .
  • Antiviral Properties : The compound has demonstrated antiviral activity by inhibiting the replication of viruses in vitro. In particular, it has been noted for its effects against measles virus and other viral pathogens .
  • Antimicrobial Activity : Preliminary studies suggest that the compound may have antimicrobial properties, although detailed investigations are required to confirm these effects and understand the underlying mechanisms .

Biological Activity Data

Activity Type Observation
DHODH InhibitionEffective in reducing viral replication in cell-based assays; more active than known inhibitors .
Antiviral ActivitySignificant reduction in measles virus replication observed in phenotypic assays .
Antimicrobial PotentialInitial evidence suggests activity against certain bacterial strains; further studies needed .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of this compound against the measles virus. The results indicated that at specific concentrations, the compound significantly inhibited viral replication compared to controls. This suggests potential therapeutic applications in treating viral infections.

Case Study 2: Cancer Cell Proliferation

In another investigation focusing on cancer cells, the compound was tested for its ability to inhibit cell growth. The results showed a dose-dependent response where higher concentrations led to significant reductions in cell viability. This highlights its potential as an anti-cancer agent through DHODH inhibition.

Q & A

Basic: What are the recommended synthetic routes for constructing the triazolopyrimidine core of this compound?

Methodological Answer:
The triazolopyrimidine scaffold can be synthesized via cyclocondensation reactions. Key steps include:

  • Cyclocondensation : Reacting 5-cyclopropyl-7-(difluoromethyl)pyrimidine precursors with hydrazine derivatives under reflux conditions to form the triazole ring .
  • Propanoic Acid Attachment : Introducing the propanoic acid moiety through nucleophilic substitution or coupling reactions (e.g., using ethyl propiolate followed by hydrolysis) .
  • Critical Reagents : Use anhydrous solvents (e.g., DCM, DMF) and catalysts like BBr₃ for demethylation or deprotection steps, as demonstrated in analogous triazolopyrimidine syntheses .

Advanced: How can conflicting bioactivity data between in vitro and in vivo assays be systematically addressed?

Methodological Answer:
Discrepancies may arise from metabolic instability, solubility, or off-target effects. Mitigation strategies include:

  • Metabolic Profiling : Use LC-MS to identify degradation products and modify labile groups (e.g., cyclopropyl or difluoromethyl substituents) to enhance stability .
  • Solubility Optimization : Employ co-solvents (e.g., PEG-400) or formulate as sodium salts of the propanoic acid group to improve bioavailability .
  • Target Engagement Studies : Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm on-mechanism activity .

Basic: What analytical techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopropyl ring geometry and difluoromethyl group splitting patterns .
  • X-ray Crystallography : Single-crystal analysis resolves ambiguities in triazole-pyrimidine fusion angles and substituent orientations (mean C–C bond accuracy: ±0.004 Å) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~350–370 g/mol range) and fragmentation patterns .

Advanced: How can computational modeling guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron distribution to predict reactivity of the difluoromethyl group and cyclopropyl ring strain .
  • Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., kinases or enzymes) to identify critical hydrogen bonds with the propanoic acid moiety .
  • Comparative SAR : Cross-validate predictions using analogs like 5-(trifluoromethyl)pyridinyl derivatives, noting how fluorine substitution impacts potency .

Basic: What purification strategies ensure ≥95% purity for this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → DCM/methanol) to separate triazolopyrimidine isomers .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to exploit differences in solubility between the target compound and byproducts .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final purity validation .

Advanced: How to design experiments to resolve contradictory enzymatic inhibition data across studies?

Methodological Answer:

  • Assay Standardization : Use uniform buffer systems (e.g., Tris-HCl pH 7.4) and ATP concentrations to minimize variability .
  • Off-Target Screening : Profile against related kinases or phosphatases using a broad-panel inhibitor library to identify cross-reactivity .
  • Dose-Response Analysis : Perform IC₅₀ titrations with controls (e.g., staurosporine) to validate assay sensitivity .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves and fume hoods due to potential respiratory irritancy (common in triazolopyrimidines) .
  • Waste Disposal : Quench reactive intermediates (e.g., BBr₃-treated mixtures) with methanol before disposal .

Advanced: How can isotopic labeling (e.g., ¹⁸O, ²H) aid in studying metabolic pathways?

Methodological Answer:

  • Tracer Studies : Synthesize ¹⁸O-labeled propanoic acid to track carboxylate group metabolism via GC-MS .
  • Deuterium Exchange : Incorporate ²H at the cyclopropyl ring to study oxidative metabolism by CYP450 enzymes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Reactant of Route 2
3-[5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid

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